molecular formula C17H11F4N3O3 B7479279 3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide

3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide

Cat. No.: B7479279
M. Wt: 381.28 g/mol
InChI Key: HQOULQYPOKCAHQ-UHFFFAOYSA-N
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Description

3-(1,3-dioxoisoindol-2-yl)-N’-(2,3,5,6-tetrafluorophenyl)propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalimide moiety linked to a tetrafluorophenyl group through a propanehydrazide linkage, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N’-(2,3,5,6-tetrafluorophenyl)propanehydrazide typically involves a multi-step process:

    Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide intermediate.

    Hydrazide Formation: The phthalimide intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Coupling with Tetrafluorophenyl Group: The final step involves the coupling of the hydrazide with 2,3,5,6-tetrafluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxoisoindol-2-yl)-N’-(2,3,5,6-tetrafluorophenyl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The tetrafluorophenyl group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(1,3-dioxoisoindol-2-yl)-N’-(2,3,5,6-tetrafluorophenyl)propanehydrazide is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can also be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N’-(2,3,5,6-tetrafluorophenyl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by forming stable complexes, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxoisoindol-2-yl)-N’-(2,3,5,6-tetrafluorophenyl)propanehydrazide
  • 3-(1,3-dioxoisoindol-2-yl)-N’-(2,3,4,5-tetrafluorophenyl)propanehydrazide
  • 3-(1,3-dioxoisoindol-2-yl)-N’-(2,3,5,6-tetrachlorophenyl)propanehydrazide

Uniqueness

The uniqueness of 3-(1,3-dioxoisoindol-2-yl)-N’-(2,3,5,6-tetrafluorophenyl)propanehydrazide lies in its tetrafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the presence of fluorine atoms enhances its stability and bioavailability, making it a valuable compound in medicinal and industrial applications.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4N3O3/c18-10-7-11(19)14(21)15(13(10)20)23-22-12(25)5-6-24-16(26)8-3-1-2-4-9(8)17(24)27/h1-4,7,23H,5-6H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOULQYPOKCAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NNC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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